molecular formula C16H22N4O B2515849 N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide CAS No. 1436258-76-2

N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide

Cat. No.: B2515849
CAS No.: 1436258-76-2
M. Wt: 286.379
InChI Key: SXOYMOLMULETGL-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a cyanomethyl group, a phenylpiperidine moiety, and an acetamide linkage, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide typically involves multiple steps:

    Formation of the Phenylpiperidine Core: The initial step involves the synthesis of 1-phenylpiperidine, which can be achieved through the hydrogenation of N-phenylpyridine in the presence of a suitable catalyst such as palladium on carbon.

    Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the phenylpiperidine with cyanomethyl chloride in the presence of a base like sodium hydride.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with methylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyanomethyl group may also play a role in binding to specific enzymes or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]ethanol
  • **N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]propionamide
  • **N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]butyramide

Uniqueness

Compared to similar compounds, N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide stands out due to its specific acetamide linkage, which may confer unique binding properties and reactivity. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(13-16(21)18-10-9-17)15-8-5-11-20(12-15)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOYMOLMULETGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#N)C1CCCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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